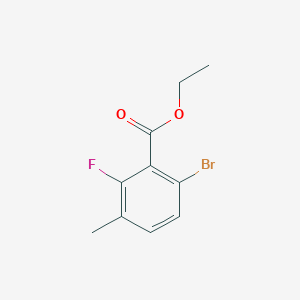

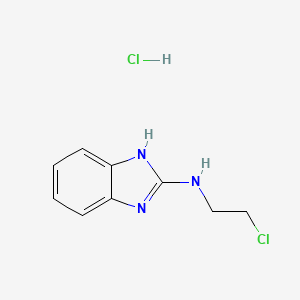

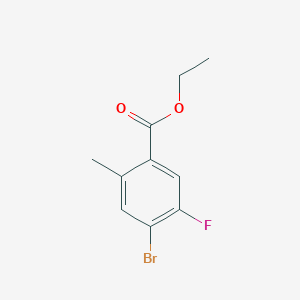

![molecular formula C14H14N2O2 B6305753 Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 874879-89-7](/img/structure/B6305753.png)

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indazoles are a class of nitrogen-containing heterocyclic compounds . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse indazole derivatives .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazoles have a heterocyclic aromatic organic structure. They are part of the family of nitrogen-containing heterocycles .Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .科学的研究の応用

Antinociceptive Activity

Indazole derivatives have been found to exhibit good antinociceptive activity, which is the ability to reduce sensitivity to painful stimuli. This application could be significant in developing new pain management therapies .

Anti-inflammatory Potential

Some indazole compounds have shown promising results in in vivo anti-inflammatory potential, suggesting a role in treating inflammatory conditions such as arthritis and edema .

Antiprotozoal Activity

Research has revealed that certain 2H-indazole derivatives possess antiprotozoal activity, indicating potential use in treating protozoan infections .

Anticancer Properties

Indazole-containing compounds have been identified with anticancer properties, making them candidates for cancer treatment research .

Antihypertensive Effects

The structural motif of indazoles has been associated with antihypertensive effects, which could be beneficial in developing treatments for high blood pressure .

Antibacterial Agents

Due to their antimicrobial properties, indazoles can be explored as antibacterial agents, potentially leading to new antibiotics .

C–H Functionalization

The C–H functionalization of 2H-indazoles is recognized as an efficient approach for increasing the complexity and diversity of indazole derivatives, which is crucial for medicinal chemistry .

Indazole: a medicinally important heterocyclic moiety Synthesis and Biological Evaluation of 2H-Indazole Derivatives Recent synthetic approaches to 1H- and 2H-indazoles Synthesis and therapeutic potential of imidazole containing compounds Recent advances in C–H functionalization of 2H-indazoles

作用機序

将来の方向性

Given the wide range of bioactivities exhibited by indazole derivatives, there is significant interest in further exploring their medicinal properties . Future research will likely focus on developing new synthetic approaches to indazoles, as well as investigating their potential applications in treating various pathological conditions .

特性

IUPAC Name |

ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUVOOGPKKBSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517305 |

Source

|

| Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate | |

CAS RN |

29984-86-9 |

Source

|

| Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

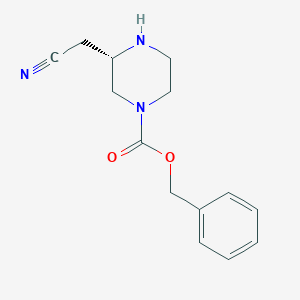

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)

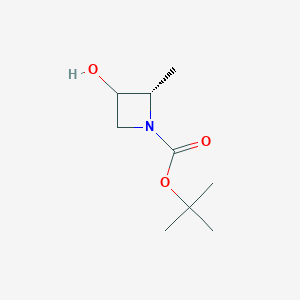

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)